Azoprocarbazine
Overview
Description
Azoprocarbazine, also known as Procarbazine, is a medication used for the treatment of Hodgkin’s lymphoma and brain cancers . It belongs to the group of medicines known as alkylating agents .
Synthesis Analysis
Azoprocarbazine is oxidized by rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen to yield two major metabolites . The isolated products are the two isomeric azoxy derivatives . A cytochrome P450-mediated reaction, involving P450IA and IIBisoenzymes, was responsible for the activation process .Molecular Structure Analysis
The molecular formula of Azoprocarbazine is C12H17N3O . Its average mass is 219.283 Da and its mono-isotopic mass is 219.137161 Da .Chemical Reactions Analysis
Azoprocarbazine is oxidized by rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen to yield two major metabolites . These results strongly suggest that cytochrome P-450-dependent monooxygenase(s) are involved in the N-oxidation of azoprocarbazine to yield two azoxy isomers of procarbazine .Physical And Chemical Properties Analysis
The molecular formula of Azoprocarbazine is C12H17N3O . Its average mass is 219.283 Da and its mono-isotopic mass is 219.137161 Da .Scientific Research Applications
1. Anticancer Activity
Azoprocarbazine, a metabolite of procarbazine, plays a significant role in the treatment of human leukemias, particularly through its bioactivation to reactive intermediates. Notably, it is initially oxidized to azoprocarbazine and further N-oxidized to methylazoxyprocarbazine and benzylazoxyprocarbazine isomers. Research has demonstrated that methylazoxyprocarbazine is the most cytotoxic metabolite, particularly effective against the L1210 murine leukemia cell line and tumor-bearing mice, indicating its importance in the mechanism of anticancer action of procarbazine (Swaffar et al., 1989).
2. Effects on Amine Oxidase Activities
Azoprocarbazine has been studied for its effects on amine oxidase activities in rats, particularly focusing on its interaction with semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO) activities. It has shown selective inhibition of benzylamine deamination by SSAO, with IC50 values significantly lower than those exhibited against MAO activities. This specificity of azoprocarbazine in inhibiting certain enzyme activities highlights its potential for targeted therapeutic applications (Holt, Sharman, & Callingham, 1992).
3. In Vivo Cytotoxic Activity
In vivo studies have shown that azoprocarbazine exhibits cytotoxic activity against L1210 leukemia cells in mice, comparable to procarbazine. These findings further emphasize the role of azoprocarbazine as a significant component in the antineoplastic activity of procarbazine, potentially influencing the efficacy of clinical treatments involving procarbazine (Shiba & Weinkam, 2004).
4. Free Radical Formation and Toxicity Studies
Research involving electron spin resonance analysis has identified the formation of free radical species, specifically methyl radicals, during the metabolism of procarbazine. This formation occurs during oxidation in liver microsomes, hepatocytes, and several organs following drug administration in vivo, indicating the potential toxicity pathways of procarbazine and its metabolites, including azoprocarbazine (Goria-Gatti et al., 1992).
Safety And Hazards
properties
IUPAC Name |
4-[(methyldiazenyl)methyl]-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXENASHWABXOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206856 | |
Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azoprocarbazine | |
CAS RN |
2235-59-8 | |
Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azoprocarbazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZOPROCARBAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56768KS32D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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